(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a methylsulfonyl group attached to the benzothiazole ring, and a 2-methylbenzoyl imino group attached to the 2-position of the benzothiazole . The exact properties of this compound would depend on the specific arrangement of these groups.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole ring, which is a relatively stable structure. The methylsulfonyl and 2-methylbenzoyl imino groups could also influence the compound’s reactivity .Scientific Research Applications
Synthesis and Characterization
- This compound belongs to a broader class of chemicals involved in the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes. These complexes have been explored for their antimicrobial activities against human epidemic-causing bacterial strains. This indicates a potential application in developing new antimicrobial agents (Mishra et al., 2019).
- Another study focused on the synthesis of Schiff base ligands derived from Mebendazol and 2-Aminobenzothaizol, which were characterized by various spectroscopic techniques. These compounds showed significant antibacterial and antifungal activities, suggesting their use in creating new therapeutic agents (Shaimaa A. Hassan).
Biological Activity
- A series of iminothiazolidin-4-one acetate derivatives was synthesized and evaluated as inhibitors of aldehyde and aldose reductase, enzymes implicated in diabetic complications. Some derivatives showed high inhibitory potency, indicating their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).
- N-heterocyclic carbenes, a family of compounds related to the mentioned chemical structure, have been used as catalysts in transesterification and acylation reactions. This highlights the compound's relevance in synthetic organic chemistry for creating ester bonds efficiently, which is critical in pharmaceutical synthesis (G. Grasa, R. M. Kissling, S. Nolan, 2002).
Novel Synthesis Methods
- The compound falls within the scope of research aiming at developing novel synthesis methods for benzothiazole-based heterocycles. These methodologies are significant for the rapid construction of complex molecules with potential biological activities, indicating its utility in drug discovery and development (Ahmed F Darweesh et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis, which is the production of melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
The compound interacts with tyrosinase through a competitive inhibition mechanism . It forms three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase, which gives it a stronger affinity with tyrosinase compared to other known inhibitors .
Biochemical Pathways
The compound’s interaction with tyrosinase leads to a decrease in melanogenesis . By inhibiting tyrosinase, the compound prevents the accumulation of melanin in the skin, thereby inhibiting pigmentation disorders .
Result of Action
The result of the compound’s action is a notable decrease in melanogenesis in B16F10 melanoma cells . This suggests that the compound could potentially be used in the prevention and treatment of pigmentation disorders .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent used in the reaction can affect the formation of different products
properties
IUPAC Name |
methyl 2-[2-(2-methylbenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-12-6-4-5-7-14(12)18(23)20-19-21(11-17(22)26-2)15-9-8-13(28(3,24)25)10-16(15)27-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKWQTPROQNTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.